molecular formula C11H25NO B13560359 5-(Aminomethyl)-3,3-dimethyloctan-4-ol

5-(Aminomethyl)-3,3-dimethyloctan-4-ol

Cat. No.: B13560359
M. Wt: 187.32 g/mol
InChI Key: VHJKXWVNDHWOTK-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3,3-dimethyloctan-4-ol is an organic compound with a complex structure that includes an aminomethyl group and a hydroxyl group on a branched octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3,3-dimethyloctan-4-ol typically involves multi-step organic reactions. One common method is the alkylation of 3,3-dimethyloctan-4-ol with an aminomethylating agent under controlled conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3,3-dimethyloctan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

5-(Aminomethyl)-3,3-dimethyloctan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3,3-dimethyloctan-4-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-2,2-dimethyloctan-4-ol
  • 5-(Aminomethyl)-3,3-dimethylheptan-4-ol
  • 5-(Aminomethyl)-3,3-dimethylnonan-4-ol

Uniqueness

5-(Aminomethyl)-3,3-dimethyloctan-4-ol is unique due to its specific branching and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

5-(aminomethyl)-3,3-dimethyloctan-4-ol

InChI

InChI=1S/C11H25NO/c1-5-7-9(8-12)10(13)11(3,4)6-2/h9-10,13H,5-8,12H2,1-4H3

InChI Key

VHJKXWVNDHWOTK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C(C)(C)CC)O

Origin of Product

United States

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